2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride
Brand Name: Vulcanchem
CAS No.: 1803731-85-2
VCID: VC2764007
InChI: InChI=1S/C8H3F7O/c9-4-1-3(16-8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H
SMILES: C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F
Molecular Formula: C8H3F7O
Molecular Weight: 248.1 g/mol

2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

CAS No.: 1803731-85-2

Cat. No.: VC2764007

Molecular Formula: C8H3F7O

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride - 1803731-85-2

Specification

CAS No. 1803731-85-2
Molecular Formula C8H3F7O
Molecular Weight 248.1 g/mol
IUPAC Name 2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H3F7O/c9-4-1-3(16-8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H
Standard InChI Key GONDGPPLWHFKMV-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F

Introduction

Structural Characteristics and Identification

Molecular Structure and Properties

The compound features a benzene ring with two fluorine atoms at positions 2 and 6, a trifluoromethoxy group (-OCF₃) at position 4, and two additional fluorine atoms. Its molecular structure can be represented in a simplified form as a benzene ring with these specific substitutions.

Table 1. Physical and Chemical Properties of 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

PropertyValueSource
Molecular FormulaC₈H₃F₇OExtrapolated
Molecular Weight~248.1 g/molExtrapolated
Physical StateSolid at room temperatureExtrapolated
SolubilityPoorly soluble in water, soluble in organic solventsExtrapolated
Storage ConditionsRoom temperature
CAS Number1803731-85-2

The presence of multiple fluorine atoms in the structure contributes to the compound's stability and unique electronic properties. The trifluoromethoxy group (-OCF₃) is particularly important as it enhances the compound's lipophilicity and influences its chemical reactivity.

Synthesis Methods

Characterization Techniques

After synthesis, the compound is typically characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹⁹F NMR and ¹H NMR)

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy for functional group identification

  • Elemental analysis for composition verification

These techniques ensure the structure and purity of the synthesized compound before its application in further research or industrial processes.

Chemical Properties and Reactivity

General Reactivity

As an organofluorine compound, 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride exhibits distinctive reactivity patterns influenced by the electron-withdrawing effects of its fluorine atoms. These effects typically include:

  • Reduced nucleophilicity of the aromatic ring

  • Increased stability against oxidation

  • Altered reactivity in substitution reactions

  • Specialized intermolecular interactions

Reaction TypeConditionsPotential ProductsReactivity Notes
Nucleophilic Aromatic SubstitutionStrong nucleophiles, elevated temperaturesSubstituted derivativesLikely occurs at positions activated by fluorine atoms
Metal-catalyzed CouplingPalladium catalysts, appropriate coupling partnersBiaryl compoundsRequires specialized conditions
ReductionHydride reducing agentsReduced derivativesSelective reduction possible
Electrophilic Aromatic SubstitutionStrong electrophilesLimited substitution productsLow reactivity due to deactivation

The presence of the difluoride groups likely makes this compound a versatile building block in organic synthesis, particularly for preparing specialized fluorinated materials with applications in pharmaceuticals and advanced materials.

Applications in Research and Industry

Materials Science Applications

Highly fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride are valuable in materials science for creating:

  • Fluorinated polymers with enhanced chemical resistance

  • Specialty coatings with water and oil repellency

  • Advanced electronic materials for devices

  • Materials with unique thermal properties

The stability of C-F bonds and the unique electronic properties of fluorinated aromatics make them particularly valuable in these applications.

Agrochemical Research

In agrochemical development, compounds with structural similarities to 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride may serve as:

  • Precursors for herbicides and pesticides

  • Metabolically stable active ingredients

  • Building blocks for crop protection agents

The enhanced stability and specific reactivity of fluorinated compounds often translate to improved performance in agricultural applications.

Hazard TypeClassificationPrecautionary Measures
Acute ToxicityPotentially harmful if swallowedAvoid ingestion, wear appropriate PPE
Skin IrritationPotentially irritatingAvoid skin contact, use protective gloves
Eye IrritationPotentially irritatingUse eye protection
Respiratory EffectsMay cause respiratory irritationUse in well-ventilated areas, respiratory protection

These classifications are extrapolated from similar fluorinated benzaldehyde compounds such as 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde, which has documented hazard information .

Comparison with Similar Compounds

Structural Analogs

Several related fluorinated compounds share structural similarities with 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride:

Table 4. Comparison of 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride with Related Compounds

CompoundCAS NumberKey Structural DifferencesNotable Properties
2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde1799439-11-4Contains aldehyde instead of difluorideHigher reactivity at carbonyl group
2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride1803828-40-1Different fluorine positioning (2,5 vs 2,6)Similar applications in materials science
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde134099-34-6Contains -CF₃ instead of -OCF₃Different electronic properties
4,5-Difluoro-2-(trifluoromethyl)benzodifluoride1803828-53-6Different substitution patternUsed as building block in organic synthesis

These structural differences, though subtle, can significantly impact chemical reactivity, physical properties, and applications of these compounds.

Property Comparisons

The variation in fluorine positioning and functional groups among these related compounds leads to different:

  • Electronic distributions within the molecules

  • Reactivity profiles in chemical transformations

  • Physical properties such as melting point and solubility

  • Interaction capabilities with biological targets or material matrices

Recent Research and Developments

Synthetic Methodologies

Recent research in fluorine chemistry has focused on developing more efficient and environmentally friendly methods for synthesizing highly fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride. These advances include:

  • Metal-catalyzed coupling reactions with improved selectivity

  • Flow chemistry approaches for safer handling of fluorinating reagents

  • Green chemistry methodologies to reduce waste and hazardous reagents

  • Novel fluorine sources with enhanced stability and reactivity

Emerging Applications

Emerging applications for fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride include:

  • Components in high-performance electronic devices

  • Building blocks for specialized pharmaceuticals targeting challenging disease pathways

  • Elements in advanced imaging materials

  • Constituents in next-generation polymeric materials with specialized properties

These applications leverage the unique electronic, physical, and chemical properties that fluorinated compounds provide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator